Methyl 4-chloroacetoacetate

Oxiracetam synthesis Amidation Pharmaceutical intermediate

Researchers substituting 4-chloroacetoacetate esters without re-optimization risk yield losses and altered impurity profiles. Methyl 4-chloroacetoacetate (CAS 32807-28-6) delivers 75.6% amidation yield in oxiracetam synthesis-3.5 percentage points above the ethyl ester-validated at 20 kg scale. • 96.3% overall yield & 98.2% purity (two-step oxiracetam route) • Essential chlorine handle for dolutegravir Williamson ether synthesis • Baker's yeast reduction: L-hydroxy ester in 96% e.e., 1-2 hours Bulk quantities available for pilot and commercial scale.

Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
CAS No. 32807-28-6
Cat. No. B123195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloroacetoacetate
CAS32807-28-6
Synonyms4-Chloro-3-oxobutanoic Acid Methyl Ester;  4-Chloroacetoacetic Acid Methyl Ester;  4-Chloro-3-oxo-butyric Acid Methyl Ester;  Methyl (Chloroacetyl)acetate;  Methyl 3-Oxo-4-chlorobutanoate;  Methyl 4-Chloro-3-oxobutanoate;  Methyl 4-chloro-3-oxobutyrate;  Me
Molecular FormulaC5H7ClO3
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CCl
InChIInChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
InChIKeyHFLMYYLFSNEOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloroacetoacetate: Identity & Baseline Properties


Methyl 4-chloroacetoacetate (CAS 32807-28-6), also named methyl 4-chloro-3-oxobutanoate or γ-chloroacetoacetic acid methyl ester, is a bifunctional β-keto ester bearing a terminal chlorine substituent . With a molecular formula of C₅H₇ClO₃ and a molecular weight of 150.56 g·mol⁻¹, it is a colorless to pale yellow liquid at ambient temperature (mp 14–16 °C) . The compound serves as a critical building block in the synthesis of pharmaceuticals (oxiracetam, dolutegravir) and agrochemicals, where the chlorine atom functions as a nucleofuge and the activated methylene group enables condensation and cyclocondensation reactions .

Substitution Limitations of Methyl 4-Chloroacetoacetate


Although methyl 4-chloroacetoacetate and its ethyl ester analog (CAS 638-07-3) share the same 4-chloroacetoacetate core, they exhibit divergent reactivity in enzyme-catalyzed reductions, nucleophilic substitutions, and downstream transformations. The ester alkyl group influences substrate recognition by ketoreductases—the methyl ester shows only 9% relative activity compared to the ethyl ester with a carbonyl reductase from Starmerella magnoliae [1]. In pharmaceutical synthesis, the choice of ester directly affects reaction yields: in the preparation of oxiracetam, the methyl ester affords a 75.6% amidation yield versus 72.1% for the ethyl ester [2]. Furthermore, non-chlorinated analogs such as methyl acetoacetate lack the electrophilic chlorine handle required for key C–O and C–N bond-forming steps, making them synthetically non-equivalent. These quantitative differences mean that substituting one 4-chloroacetoacetate ester for another without process re-optimization can result in measurable yield losses and altered impurity profiles.

Methyl 4-Chloroacetoacetate vs. Analogs: Quantitative Evidence


Amidation Yield in Oxiracetam Intermediate Synthesis

In the preparation of 4-chloroacetoacetamide, the direct precursor to oxiracetam, methyl 4-chloroacetoacetate achieves a 75.6% isolated yield when treated with concentrated aqueous ammonia (25–28 wt%) at 0–5 °C for 2 hours, whereas ethyl 4-chloroacetoacetate under identical conditions yields only 72.1% [1]. This 3.5 percentage-point absolute difference represents a 4.9% relative yield improvement, which becomes economically significant at production scale.

Oxiracetam synthesis Amidation Pharmaceutical intermediate

Ketoreductase Substrate Recognition Difference

The NADPH-dependent carbonyl reductase from Starmerella magnoliae (formerly Candida magnoliae) discriminates sharply between methyl and ethyl 4-chloro-3-oxobutanoate. The methyl ester exhibits a KM of 10 mM and only 9% relative activity compared to the ethyl ester (KM = 4.6 mM, set as 100% reference) [1]. The 2.17-fold higher KM indicates weaker enzyme–substrate binding for the methyl ester, and the 11-fold lower catalytic turnover means that biocatalytic reduction processes are far less efficient with the methyl substrate [1].

Biocatalysis Ketoreductase Enzyme kinetics

Physical Property Differences: Distillation & Handling

Methyl 4-chloroacetoacetate and its ethyl analog differ markedly in key physical properties relevant to purification and handling. The methyl ester has a boiling point of 85 °C at 4 mmHg and a density of 1.305 g·mL⁻¹ at 25 °C, whereas the ethyl ester boils at 115 °C at 14 mmHg with a density of 1.218 g·mL⁻¹ . The methyl ester's 19% lower boiling point (corrected to equivalent pressure) facilitates vacuum distillation at lower energy input. Its 7.1% higher density also affects phase-separation behavior in aqueous workup and solvent partitioning . Non-chlorinated methyl acetoacetate differs even more dramatically (density 1.076 g·mL⁻¹, bp 169–170 °C at 760 mmHg), reflecting the absence of the chlorine atom [1].

Physical properties Distillation Procurement specification

Optimized Synthesis via Segmented Chlorination

A recently patented manufacturing method employing segmented chlorine gas introduction with variable flow rates achieves a methyl 4-chloroacetoacetate yield of 96.3% and product purity of 98.2% (Example 1) [1]. This compares favorably to the conventional single-flow-rate chlorination process, which yields only 91–94% product [1]. The 2.3–5.3 percentage-point yield improvement, combined with higher purity, reduces the burden on downstream rectification and minimizes chlorine-containing by-product formation [1].

Process chemistry Synthesis optimization Purity

Enantioselective Baker's Yeast Reduction

Baker's yeast (Saccharomyces cerevisiae) reduction of methyl 4-chloro-3-oxobutanoate proceeds with 100% substrate conversion. In the presence of allyl bromide as additive, the L-enantiomer of methyl 4-chloro-3-hydroxybutanoate is obtained in 96% enantiomeric excess (e.e.); with allyl alcohol, the D-enantiomer is obtained in 72% e.e. . The ethyl ester under comparable conditions yields the L-enantiomer in 96–97% e.e. and the D-enantiomer in 72–91% e.e. . The methyl ester thus provides comparably high enantioselectivity for the L-product while showing a narrower e.e. window for the D-product, an important consideration when both enantiomers are required for downstream chiral pool synthesis.

Enantioselective reduction Baker's yeast Chiral building block

Methyl 4-Chloroacetoacetate: Key Application Scenarios


Oxiracetam & Nootropic API Manufacturing

In the two-step synthesis of oxiracetam from 4-chloroacetoacetate esters, the methyl ester provides a 75.6% amidation yield—3.5 percentage points higher than the ethyl ester [1]. This yield advantage, demonstrated at 20 kg scale, makes methyl 4-chloroacetoacetate the preferred starting material for manufacturers seeking to maximize throughput and minimize raw material cost per kilogram of API. The improved synthesis method delivering 96.3% yield and 98.2% purity further supports procurement of high-quality methyl ester for this application [2].

Dolutegravir Intermediate Synthesis

Methyl 4-chloroacetoacetate serves as the starting material (DOLU-001) in the primary Williamson ether synthesis route to dolutegravir sodium, reacting with benzyl alcohol in the presence of sodium tert-amyl alcoholate [3]. The methyl ester's chlorine atom is essential for this C–O bond formation; non-chlorinated β-keto esters cannot participate in this transformation. The compound's role as a critical raw material for a WHO-recommended first-line antiretroviral agent underscores its strategic procurement importance [3].

Chiral 3-Hydroxy Ester via Bioreduction

For laboratories and production facilities employing baker's yeast-mediated enantioselective reductions, methyl 4-chloroacetoacetate delivers L-4-chloro-3-hydroxybutanoate methyl ester in 96% e.e. with complete conversion within 1–2 hours . This performance is comparable to the ethyl ester for the L-enantiomer, making the methyl ester a cost-effective alternative when the methyl hydroxy ester is the desired downstream intermediate for further transformations .

Insecticide Precursor Synthesis

Methyl 4-chloroacetoacetate is a documented γ-chloroacetic acid derivative used as a precursor in the synthesis of various insecticides [4]. The chlorine substituent provides the electrophilic reactivity required for constructing the active pesticidal core, a functionality absent in non-halogenated acetoacetate esters. For agrochemical R&D and production, the methyl ester's higher density (1.305 g·mL⁻¹) and lower boiling point relative to the ethyl analog facilitate solvent recovery and purification in multi-step sequences .

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